Home > Products > Screening Compounds P81820 > N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide - 883962-00-3

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

Catalog Number: EVT-3005540
CAS Number: 883962-00-3
Molecular Formula: C20H20N2O3
Molecular Weight: 336.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. AMG 487 is metabolized by CYP3A, resulting in two primary metabolites: a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). []
  • Relevance: While structurally distinct from N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, AMG 487 is included due to its shared acetamide moiety and its focus on pharmacokinetic properties influenced by metabolism. Understanding the metabolic pathways and potential for drug-drug interactions, as highlighted by AMG 487's metabolites, could be relevant when investigating N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []

Ethyl 1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate

  • Compound Description: This compound features a complex polycyclic structure incorporating pyrrolidine, piperidine, and β-lactam rings. The β-lactam ring is planar and forms specific dihedral angles with attached methoxyphenyl and phenyl rings. []
  • Relevance: The relevance stems from the presence of the 4-methoxyphenyl group, also present in N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. This shared structural feature might indicate similar synthetic approaches or potential for analogous biological activities, requiring further investigation. []

N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (1)

  • Compound Description: This compound serves as a key intermediate in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, such as EKB-569 and neratinib. [, ]
  • Relevance: This compound shares the 4-oxo-1,4-dihydroquinoline core with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Additionally, both compounds possess an acetamide substituent attached to the quinolone ring. The difference lies in the position of the acetamide group and the presence of cyano and ethoxy substituents in N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. This structural similarity suggests potential for shared synthetic strategies or exploration of similar biological targets. [, ]

(RS)-4-(3-Carboxy-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl)-2-methylpiperazin-1-ium 3-carboxy-5-fluorobenzoate

  • Compound Description: This compound is formed through the reaction of lomefloxacin (Lf) with 5-fluoroisophthalic acid. The structure comprises an HLf+ cation interacting with a 3-carboxy-5-fluorobenzoate anion via charge-assisted hydrogen bonding. []
  • Relevance: The relevance lies in the shared 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Understanding the potential for salt formation and intermolecular interactions, as seen in this compound, could be valuable when studying the physicochemical properties of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []

Ethyl 2-(1H-indol-3-yl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-(p-tolyl)pyrrolidine-2-carboxylate

  • Compound Description: This molecule consists of a pyrrolidine ring adopting a twist conformation. The crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O interactions. []
  • Relevance: Similar to compound 2, this compound is relevant due to the presence of the 4-methoxyphenyl group, a shared feature with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. This commonality might indicate shared synthetic building blocks or potential for analogous biological activity, warranting further exploration. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Derivatives

  • Compound Description: This series of compounds (6a-o) features a thiazolidinone ring system linked to a quinazolinone moiety. These derivatives demonstrated mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. []
  • Relevance: The relevance to N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide stems from the shared acetamide group and the presence of heterocyclic ring systems in both structures. This commonality suggests the possibility of investigating similar biological targets or exploring analogous synthetic strategies. []

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

  • Compound Description: This compound showcases a pyrrole ring system fused with a chromenone moiety. Its structure is characterized by specific bond lengths and angles, as determined by X-ray diffraction analysis. []
  • Relevance: The presence of the 4-methoxyphenyl group in this compound, also found in N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, makes it relevant. The shared structural element could indicate similar synthetic pathways or potential for analogous biological activities, prompting further investigation. []

N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide (2)

  • Compound Description: This compound contains a 1,4-dihydroquinolin-4-one core with a methoxy group at the 6-position and a propanamide substituent at the 3-position. The crystal structure has been determined by X-ray diffraction analysis, revealing a triclinic crystal system and intermolecular N-H…O hydrogen bonds. []
  • Relevance: This compound shares the 6-methoxy-4-oxo-1,4-dihydroquinoline core with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. The difference lies in the substituents at the 1- and 3-positions of the quinolone ring. This structural similarity suggests a potential relationship in terms of synthetic routes or biological activity. []

4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 4-carboxybenzoate–benzene-1,4-dicarboxylic acid (2/1)

  • Compound Description: This compound comprises a quinoline-based cation, a 4-carboxybenzoate anion, and benzene-1,4-dicarboxylic acid. The crystal structure is stabilized by hydrogen bonds and π–π stacking interactions. []
  • Relevance: Similar to compound 4, the relevance lies in the shared 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Investigating the potential for salt formation and intermolecular interactions, as observed in this compound, could provide insights into the physicochemical properties of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []

Bis[(2R,6S)-4-(5-amino-3-carboxy-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl)-2,6-dimethylpiperazin-1-ium] sulfate pentahydrate

  • Compound Description: This compound, an antibacterial fluoroquinolone known as sparfloxacin, exists as a racemic twin. Its crystal structure is characterized by intermolecular hydrogen bonds and π–π interactions between the quinolone ring systems. []
  • Relevance: Although structurally distinct from N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, this compound is included due to its classification as a fluoroquinolone, a class known for its antibacterial properties. Investigating potential antibacterial activity for N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, given its structural similarities to the quinolone core, might be relevant. []

2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (1)

  • Compound Description: This compound serves as a versatile building block for constructing various heterocyclic systems with potential antimicrobial activity. Its reactivity with diverse nucleophiles enables the creation of pyrimidine-containing molecules. []
  • Relevance: Similar to compounds 2, 5, and 7, this compound is relevant because of the shared 4-methoxyphenyl group. This structural commonality with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide may suggest shared synthetic approaches or potential for analogous biological activity, prompting further research. []

(E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

  • Compound Description: This compound contains four molecules in its asymmetric unit, each exhibiting intramolecular hydrogen bonds. The crystal packing is stabilized by C—H⋯O hydrogen-bonding interactions. []
  • Relevance: The presence of the 4-methoxyphenyl group and the acetamide moiety, both found in N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, makes this compound relevant. The shared structural elements might suggest similar synthetic methodologies or exploration of analogous biological targets. []

Diaquabis[1‐ethyl‐6‐fluoro‐7‐(4‐methylpiperazin‐4‐ium‐1‐yl)‐4‐oxo‐1,4‐dihydroquinoline‐3‐carboxylato‐κ2O3,O4]manganese(II) benzene‐1,4‐dicarboxylate tetradecahydrate

  • Compound Description: This compound features a manganese(II) complex with two quinolone-based ligands and two water molecules. Charge balance is achieved by a benzene-1,4-dicarboxylate anion. []
  • Relevance: This compound, similar to compounds 4 and 9, shares the 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Understanding the coordination chemistry and potential for metal complexation observed in this compound could be insightful when studying the properties and reactivity of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide Methanol Monosolvate

  • Compound Description: This complex molecule, containing two 4-methoxyphenyl groups, exhibits potential biological activity and has been structurally characterized by single-crystal X-ray diffraction. []
  • Relevance: This compound, similar to compounds 2, 5, 7, and 11, is relevant due to the presence of the 4-methoxyphenyl group, a shared structural feature with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Exploring potential biological activities and comparing structure-activity relationships between this compound and N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide could be valuable. []
  • Compound Description: This benzothiazepine derivative is synthesized from salicylaldehyde and acetophenone. The structure is confirmed using IR, 1H-NMR, 13C-NMR, and HR-MS spectral data. []
  • Relevance: This compound shares the acetamide moiety with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Although the core structures differ, the presence of a similar functional group could indicate shared reactivity patterns or potential for analogous biological activity. []

N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-selenadiazol-2-yl)acetamide Derivatives

  • Compound Description: These two series of compounds were synthesized and characterized for their antioxidant and antimicrobial activities. The thiadiazole and selenadiazole rings are key structural components. []
  • Relevance: Similar to compound 6, these compounds share the acetamide group with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. The presence of heterocyclic systems in both structures suggests a potential for exploring analogous biological targets, particularly in the realm of antimicrobial activity. []

N-(Alkyl or Aryl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Derivatives

  • Compound Description: This series of substituted arylacetamide derivatives exhibited promising peripheral analgesic activity, comparable or even superior to aspirin in some cases. []
  • Relevance: These compounds share the acetamide group with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Exploring potential analgesic properties of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide based on this structural similarity could be of interest. []

1-Alkyl-4-oxo-1,4-dihydropyridazino[3,4-b]quinoxalines

  • Compound Description: This series of compounds represents a novel class of quinolone analogues synthesized from 2-(1-alkylhydrazino)-6-chloroquinoxaline 4-oxides. The paper focuses on their synthesis and structural characterization. []
  • Relevance: While structurally distinct from N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, these compounds are included due to their classification as quinolone analogues. Considering N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide contains a quinolone-like core, exploring potential overlapping biological activities or synthetic strategies could be insightful. []

N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

  • Compound Description: This compound represents a solid form of a specific isomer, crucial for pharmaceutical formulation and efficacy. The paper details its preparation and characterization. []
  • Relevance: Similar to compounds 2, 5, 7, 11, and 14, this compound is relevant due to the presence of the 4-methoxyphenyl group, a structural feature shared with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. This shared element might indicate common synthetic building blocks or potential for analogous biological activities, deserving further investigation. []

Diaquabis[1‐ethyl‐6‐fluoro‐7‐(4‐methylpiperazin‐4‐yl)‐4‐oxo‐1,4‐dihydroquinoline‐3‐carboxylato]cobalt(II) octahydrate

  • Compound Description: This cobalt(II) complex features two quinolone-based ligands and two water molecules, with the cobalt ion exhibiting a distorted octahedral geometry. []
  • Relevance: This compound, similar to compounds 4, 9, and 13, shares the 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Investigating the potential for metal complexation and the influence of coordination chemistry, as demonstrated in this compound, could offer insights into the reactivity and potential applications of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []

Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate

  • Compound Description: This zinc(II) complex contains two quinolone-based ligands and a water molecule, exhibiting a distorted square-pyramidal geometry around the zinc ion. []
  • Relevance: Similar to compounds 4, 9, 13, and 20, this compound shares the 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Understanding the potential for metal complexation and the role of coordination chemistry, as seen in this compound, could be valuable when studying the properties and reactivity of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: This compound features a piperazine ring, a quinoline system, and a methoxyphenyl group. The crystal structure is characterized by weak intermolecular interactions. []
  • Relevance: Similar to compounds 2, 5, 7, 11, 14, and 19, this compound is relevant due to the presence of the 4-methoxyphenyl group, a shared structural feature with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. This commonality might indicate shared synthetic building blocks or potential for analogous biological activity, prompting further exploration. []

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol)

  • Compound Description: Batefenterol is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist. It demonstrated efficacy in treating chronic obstructive pulmonary disease (COPD) in clinical trials. []
  • Relevance: Though structurally distinct from N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, batefenterol is included due to its incorporation of a quinoline moiety and its focus on respiratory disease. This connection could inspire investigations into potential applications of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide in respiratory conditions. []

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200)

  • Compound Description: PAK-200 is a dihydropyridine analogue that acts as a P-glycoprotein inhibitor. It enhances the cytotoxic effects of Adriamycin in various cancer cell lines. []
  • Relevance: Although structurally dissimilar to N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, PAK-200 is included due to its activity as a P-glycoprotein inhibitor. Understanding the role of P-glycoprotein in drug efflux and multidrug resistance could be relevant when investigating the pharmacokinetic properties and potential applications of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, particularly in cancer treatment settings. []

(E)-2-((3-methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide Derivatives

  • Compound Description: This series of compounds exhibits promising antibacterial and antifungal activities, showcasing the potential of these heterocyclic scaffolds for antimicrobial drug development. []
  • Relevance: Similar to compounds 6 and 16, these compounds share the acetamide group with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide and feature heterocyclic systems. Exploring potential antimicrobial activity of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, given these structural similarities and the known activity of related compounds, could be of interest. []

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

  • Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that exhibits anti-inflammatory and analgesic effects in rodent models of rheumatoid arthritis and osteoarthritis. []
  • Relevance: Similar to compounds 2, 5, 7, 11, 14, 19, and 22, this compound is relevant due to the presence of the 4-methoxyphenyl group, a structural element shared with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. This commonality might suggest shared synthetic building blocks or potential for analogous biological activities, deserving further exploration. []

7-substituted 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids

  • Compound Description: This group of compounds are structural analogs of nalidixic acid, synthesized and evaluated for their antibacterial activity. The study highlights structure-activity relationships within this class of compounds. []
  • Relevance: These compounds, similar to compound 10, are relevant due to their antibacterial properties and the presence of a quinolone-like core, also found in N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Investigating potential antibacterial activity of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, given its structural similarities to known antibacterial agents, could be informative. []
  • Compound Description: This study focuses on the synthesis of these quinazolin-4-one derivatives, highlighting the challenges and limitations encountered during the amide bond formation. []
  • Relevance: These compounds, especially the 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides, are structurally similar to N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Both share the acetamide moiety and a similar arrangement of aromatic and heterocyclic rings. Investigating the synthetic challenges highlighted in this study could be beneficial when designing synthetic routes for N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide and its analogues. []

2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide (8a-h)

  • Compound Description: This series of 1,3,4-oxadiazoles containing pyrazolones were synthesized using a microwave-assisted approach, resulting in higher yields and shorter reaction times compared to conventional methods. []
  • Relevance: These compounds share the acetamide moiety with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Although the core structures differ, the successful application of microwave-assisted synthesis for these compounds could inspire similar strategies for preparing N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide and its analogues. []

N-(3-Chloro-2-Oxo-4-SubstitutedAzetidin-1-yl)-2-(Naphthalen-1-yl) Acetamide Derivatives

  • Compound Description: This series of compounds, incorporating a naphthalene moiety and an azetidinone ring, were synthesized and evaluated for their antiparkinsonian activity in a 6-hydroxydopamine lesioned rat model. []
  • Relevance: These compounds share the acetamide group with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. While structurally diverse, the presence of a similar functional group and the focus on neurological activity could inspire the investigation of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide for potential applications in treating neurological disorders. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-Derived Polyheterocycles

  • Compound Description: These newly synthesized compounds feature a pyrazolo[3,4-b]pyridine core and were evaluated for their in vitro antibacterial properties. []
  • Relevance: Although structurally distinct from N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, these compounds are included due to their focus on antibacterial activity. Considering N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide's structural similarities to some known antibacterial agents, investigating its potential antibacterial properties could be informative. []

1,2-Bis-quinolinyl-1,4-naphthoquinones

  • Compound Description: This novel series of compounds targets ERK2 and exhibits cytotoxicity. Molecular docking studies were employed to understand their interactions with the target protein. []
  • Relevance: While structurally different from N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, these compounds are relevant due to their incorporation of a quinoline moiety, also present in the target compound. This connection suggests a potential for exploring overlapping biological activities or utilizing similar synthetic strategies. []

Ethyl 2-(6-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) Butanoate (3)

  • Compound Description: This compound is synthesized by reacting ethyl 2-(6-amino-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) butanoate with 4,5,6,7-tetraydrophthalic anhydride. Its structure is determined by X-ray single-crystal diffraction, showing it belongs to the monoclinic system. []
  • Relevance: Though structurally different from N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, this compound's relevance stems from the utilization of a phthalic anhydride derivative in its synthesis. This points to potential synthetic strategies for modifying or preparing analogs of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []

4-Oxo-thiazolidine Derivatives

  • Compound Description: This study focuses on synthesizing and investigating the antimicrobial properties of a series of 4-oxo-thiazolidine derivatives. These compounds are characterized using IR, 1H NMR, LC-MS, and elemental analysis. []
  • Relevance: While the core structures differ, the relevance to N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide lies in the shared focus on antimicrobial activity. This connection could inspire investigations into the potential antimicrobial effects of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide and its analogues. []

N-Aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide Derivatives

  • Compound Description: This series of compounds were synthesized and screened for their anticonvulsant activity using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. []
  • Relevance: These compounds share the acetamide moiety with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Despite the structural differences, this commonality could warrant investigating potential anticonvulsant properties of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []

Diaquabis[1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato]magnesium(II) hexahydrate

  • Compound Description: This magnesium(II) complex incorporates two quinolone-based ligands and two water molecules. The magnesium ion adopts a distorted octahedral geometry. []
  • Relevance: Similar to compounds 4, 9, 13, 20, and 21, this compound shares the 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure with N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. Understanding the potential for metal complexation and the role of coordination chemistry, as observed in this compound, could be valuable when studying the properties and reactivity of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide. []
Overview

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a synthetic organic compound classified within the quinoline derivatives. Its molecular formula is C21H22N2O3C_{21}H_{22}N_{2}O_{3}, and it has a molecular weight of 350.4 g/mol. This compound is recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry, due to its diverse biological activities.

Source and Classification

This compound is cataloged under the Chemical Abstracts Service (CAS) number 879477-63-1. Quinoline derivatives, including N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, are known for their various pharmacological properties, making them subjects of extensive research in drug development and therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide typically involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of 4-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields an intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization facilitated by a catalyst like p-toluenesulfonic acid, which leads to the formation of the quinoline ring structure.
  3. Acetylation: Finally, the quinoline derivative is acetylated using acetic anhydride to produce N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide.

These synthetic routes highlight the complexity and precision required in organic synthesis to achieve the desired chemical structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide features a quinoline core with specific substituents that contribute to its chemical properties:

  • Molecular Formula: C21H22N2O3C_{21}H_{22}N_{2}O_{3}
  • Molecular Weight: 350.4 g/mol
  • InChI: InChI=1S/C21H22N2O3/c1-4-22-17-8-6-5-7-16(17)19(24)18(20(22)21-13(2)23)14-9-11-15(25-3)12-10-14/h5–12H, 4H2, 1–3H3,(H,21,23) .

The structural details reveal the presence of a methoxy group on the phenyl ring and an acetamide group that influence its reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to generate quinoline N-Oxide derivatives.
  2. Reduction: Reduction reactions employing sodium borohydride can convert the carbonyl group into a hydroxyl group, yielding hydroxyquinoline derivatives.
  3. Substitution Reactions: Halogenation can occur using bromine or chlorine in the presence of Lewis acid catalysts like aluminum chloride.

These reactions demonstrate the compound's versatility and potential for further functionalization.

Mechanism of Action

The mechanism of action for N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors that modulate their activity, potentially leading to various therapeutic effects such as anticancer activity by inhibiting cell proliferation pathways. The detailed pathways and molecular targets remain subjects for further investigation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as density and boiling point are not readily available for this compound, some general characteristics include:

PropertyValue
Molecular FormulaC21H22N2O3C_{21}H_{22}N_{2}O_{3}
Molecular Weight350.4 g/mol
CAS Number879477–63–1

These properties can influence its solubility, stability, and reactivity in various environments .

Applications

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2 yl]acetamide has significant potential in scientific research due to its biological activities. It is being explored for various therapeutic applications including:

  1. Anticancer Research: Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further studies in cancer therapy.
  2. Pharmacological Studies: Ongoing research aims to explore its effects on different biological pathways and its potential as a lead compound for drug development.

The versatility of this compound positions it as an important subject in medicinal chemistry research aimed at developing new therapeutic agents.

Properties

CAS Number

883962-00-3

Product Name

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

IUPAC Name

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]acetamide

Molecular Formula

C20H20N2O3

Molecular Weight

336.391

InChI

InChI=1S/C20H20N2O3/c1-4-22-17-8-6-5-7-16(17)19(24)18(20(22)21-13(2)23)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

VBUOUUUZBLJKJQ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C)C3=CC=C(C=C3)OC

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.